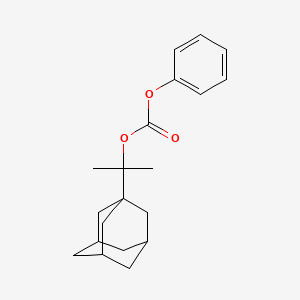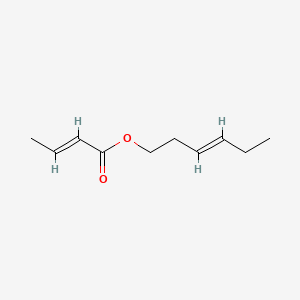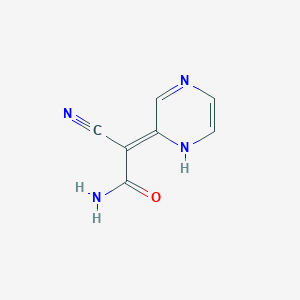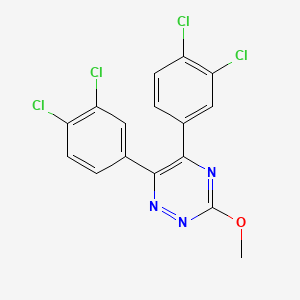
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy-: is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 3,4-dichlorophenyl groups and a methoxy group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and cyanuric chloride.
Formation of Intermediate: The reaction between 3,4-dichloroaniline and cyanuric chloride in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.
Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.
Industrial Production Methods
In industrial settings, the production of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing purification techniques, such as recrystallization or chromatography, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents, such as chlorine or bromine, in the presence of a catalyst.
Major Products Formed
Oxidation Products: Formation of triazine derivatives with additional oxygen-containing functional groups.
Reduction Products: Formation of triazine derivatives with reduced functional groups.
Substitution Products: Formation of triazine derivatives with new substituents replacing the original groups.
Applications De Recherche Scientifique
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes, such as DNA replication or protein synthesis, leading to biological effects.
Comparaison Avec Des Composés Similaires
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- can be compared with other similar compounds, such as:
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-: This compound has a methylthio group instead of a methoxy group, which may result in different chemical and biological properties.
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-chloro-: This compound has a chloro group instead of a methoxy group, leading to variations in reactivity and applications.
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-hydroxy-: This compound has a hydroxy group instead of a methoxy group, which may influence its solubility and biological activity.
Propriétés
Numéro CAS |
74417-14-4 |
|---|---|
Formule moléculaire |
C16H9Cl4N3O |
Poids moléculaire |
401.1 g/mol |
Nom IUPAC |
5,6-bis(3,4-dichlorophenyl)-3-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C16H9Cl4N3O/c1-24-16-21-14(8-2-4-10(17)12(19)6-8)15(22-23-16)9-3-5-11(18)13(20)7-9/h2-7H,1H3 |
Clé InChI |
GVFKFYGNPURBDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(N=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




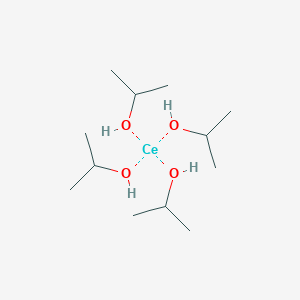
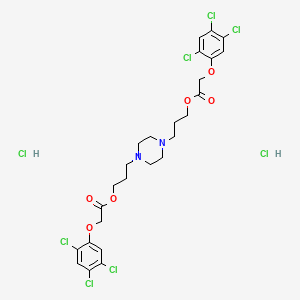

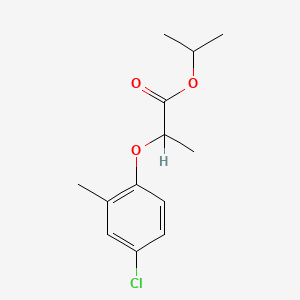
![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)
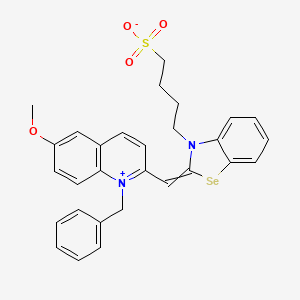
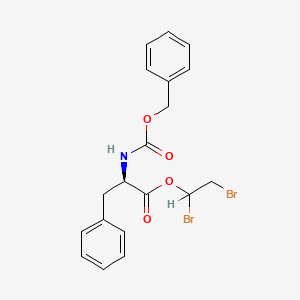
![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
